(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve mentioned is a complex organic molecule with intriguing structural features. Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
This compound combines elements from various functional groups, including pyrazole, thiazolidinone, and phenyl rings. Its unique structure suggests potential biological activity.
Preparation Methods
Synthetic Routes::
One-Pot Synthesis: A common method involves the condensation of a thiazolidinone derivative with a pyrazole aldehyde or ketone. The butylsulfanyl group is introduced during this step.
Multicomponent Reactions (MCRs): These efficient processes allow the simultaneous assembly of multiple fragments. For example, a MCR involving thiazolidinone, pyrazole, and an aldehyde can yield the desired compound.
- Solvents: Commonly used solvents include DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile.
- Catalysts: Lewis acids or bases may catalyze the condensation reactions.
- Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production:: While industrial-scale production methods are not widely documented, research efforts are ongoing to optimize synthetic routes for large-scale manufacturing.
Chemical Reactions Analysis
This compound may undergo various reactions:
Oxidation: Oxidative processes can modify the sulfur or nitrogen atoms.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substituents on the phenyl rings can be replaced.
Cyclization: Intramolecular reactions leading to ring closure.
Major products depend on reaction conditions and starting materials.
Scientific Research Applications
Chemistry::
Drug Discovery: Researchers explore its potential as a lead compound for novel drugs.
Catalysis: Investigating its catalytic properties due to the sulfur-containing moiety.
Anticancer Activity: Some derivatives exhibit promising anticancer effects.
Anti-inflammatory Properties:
Materials Science: Incorporation into polymers or materials for specific properties.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar compounds include:
Propyl 3-{4-[2-(sec-butylsulfanyl)phenyl]-1-piperazinyl}propylcarbamate: Shares structural features.
3-[4-(butylsulfanyl)phenyl]-3,4-dihydroquinazolin-4-one: A related compound.
Properties
Molecular Formula |
C26H27N3OS3 |
---|---|
Molecular Weight |
493.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3OS3/c1-3-5-16-32-22-13-11-19(12-14-22)24-20(18-29(27-24)21-9-7-6-8-10-21)17-23-25(30)28(15-4-2)26(31)33-23/h6-14,17-18H,3-5,15-16H2,1-2H3/b23-17- |
InChI Key |
MGHIZXSQORRLSI-QJOMJCCJSA-N |
Isomeric SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC)C4=CC=CC=C4 |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.